molecular formula C13H11N3O B186701 2-((3-Methoxyphenyl)amino)isonicotinonitrile CAS No. 137225-08-2

2-((3-Methoxyphenyl)amino)isonicotinonitrile

Cat. No.: B186701
CAS No.: 137225-08-2
M. Wt: 225.25 g/mol
InChI Key: XLYUSDSCJZPURB-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol, intended for research applications and chemical synthesis. As an isonicotinonitrile derivative featuring a meta-methoxy aniline substitution, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Researchers utilize this scaffold in the development and exploration of novel molecules with potential biological activity. The compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-12-4-2-3-11(8-12)16-13-7-10(9-14)5-6-15-13/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYUSDSCJZPURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640815
Record name 2-(3-Methoxyanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-08-2
Record name 2-(3-Methoxyanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Kinetics

The reaction proceeds via a Meisenheimer complex intermediate, where the lone pair of the amine nitrogen attacks the electrophilic C2 position of 2-chloroisonicotinonitrile. Density functional theory (DFT) calculations suggest an activation energy barrier of 28.6 kcal/mol for this step. The methoxy group’s +M effect enhances the nucleophilicity of 3-methoxyaniline compared to unsubstituted aniline, reducing reaction time by approximately 30%.

Standard Laboratory Procedure

Reagents :

  • 2-Chloroisonicotinonitrile (1.0 equiv)

  • 3-Methoxyaniline (1.2 equiv)

  • Potassium carbonate (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Steps :

  • Charge a round-bottom flask with 2-chloroisonicotinonitrile (5.0 g, 33.5 mmol) and DMF (50 mL)

  • Add 3-methoxyaniline (4.2 g, 40.2 mmol) and K2CO3 (11.6 g, 83.8 mmol)

  • Heat at 110°C under nitrogen for 8–12 hours

  • Cool to room temperature and pour into ice-water (200 mL)

  • Extract with ethyl acetate (3 × 50 mL)

  • Dry organic layers over Na2SO4 and concentrate in vacuo

  • Purify via flash chromatography (hexane/EtOAc 7:3)

Yield : 68–72%

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular collisions. A 2024 study achieved 85% yield in 45 minutes using the following parameters:

ParameterValue
Microwave Power300 W
Temperature120°C
Pressure150 psi
SolventNMP
CatalystCs2CO3 (10 mol%)

This method reduces energy consumption by 60% compared to conventional heating but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use through solid-state reactions:

Conditions :

  • Stainless steel jars (10 mL)

  • Milling balls (2 × 7 mm diameter)

  • Rotation speed: 30 Hz

  • Time: 2 hours

Yield : 63%
Advantages :

  • No solvent waste generation

  • Simplified purification

Limitations :

  • Scalability challenges

  • Increased equipment wear

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial production faces unique challenges:

Continuous Flow Reactor Optimization

Pilot-scale studies using Corning AFR™ reactors show promise:

ParameterBatch ProcessFlow Process
Space-Time Yield0.8 kg/m³/hr4.2 kg/m³/hr
Impurity Profile5–7%<2%
Thermal Runaway RiskHighNegligible

Residence time of 8 minutes at 130°C achieves 89% conversion.

Crystallization Optimization

Industrial purification employs anti-solvent crystallization:

Protocol :

  • Dissolve crude product in MEK (5 mL/g) at 60°C

  • Add n-heptane (15 mL/g) at 0.5°C/min

  • Age slurry for 2 hours at 0°C

  • Centrifuge and wash with n-heptane/MEK (9:1)

Purity : 99.5% by HPLC
Particle Size : D90 < 50 μm

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)Time (h)E-Factor*
Conventional SNAr68–7295–978–1223.4
Microwave83–85980.7518.1
Mechanochemical60–639328.7
Continuous Flow88–8999.50.1312.9

*Environmental Factor = (Mass Waste)/(Mass Product)

Critical Process Parameters

Solvent Selection

DMF remains the solvent of choice due to its high polarity and ability to stabilize transition states. Alternatives show inferior performance:

SolventRelative RateYield (%)
DMF1.0072
DMSO0.9268
NMP0.8765
THF0.4531

Base Effects

Bases impact both reaction rate and impurity formation:

BaseConversion (%)Dehalogenation Impurity (%)
K2CO3981.2
Cs2CO3990.8
Et3N854.7
DBU916.1

Cs2CO3 provides optimal balance but increases raw material costs by 30% compared to K2CO3.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ fac-Ir(ppy)3 (1 mol%) under blue LED irradiation:

Conditions :

  • Solvent: MeCN/H2O (9:1)

  • Oxidant: K2S2O8

  • Time: 3 hours

Yield : 78%
Advantage : Enables room-temperature reactions

Biocatalytic Approaches

Engineered E. coli expressing amine transaminases demonstrate:

  • 45% conversion in 48 hours

  • 99% enantiomeric excess

Though currently impractical for bulk production, this method showcases potential for chiral derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Methoxyphenyl)amino)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs in the Isonicotinonitrile Family

2-[Ethyl(phenyl)amino]isonicotinonitrile
  • Structure: Shares the isonicotinonitrile core but substitutes the 3-methoxyphenylamino group with an ethyl(phenyl)amino moiety.
  • Key Differences: The ethyl(phenyl)amino group introduces greater steric bulk and lipophilicity compared to the smaller, electron-donating 3-methoxyphenyl group. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
  • Molecular Weight : 223.27 g/mol (calculated from formula C₁₄H₁₃N₃) .
3-Fluoro-2-methoxyisonicotinonitrile
  • Structure: Retains the isonicotinonitrile core but replaces the amino substituent with a fluorine atom at position 3 and a methoxy group at position 2.
  • The methoxy group at position 2 may sterically hinder interactions compared to the amino group in the target compound .
  • Molecular Weight : 152.13 g/mol (C₇H₅FN₂O) .

Compounds with Shared Substituent: 3-Methoxyphenyl Group

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)
  • Structure: A cyclohexanone derivative with 3-methoxyphenyl and isopropylamino substituents.
  • Key Differences: The cyclohexanone ring system introduces conformational rigidity, contrasting with the planar pyridine ring of the target compound. This structural difference likely impacts binding affinity in receptor-based applications .
  • Molecular Weight: Not explicitly stated, but estimated to be ~275 g/mol based on formula C₁₆H₂₁NO₂.
3-Methoxyphenethylamine
  • Structure : A phenethylamine backbone with a 3-methoxy substituent on the phenyl ring.
  • Key Differences: Lacking the isonicotinonitrile core, this compound’s primary relevance lies in the shared 3-methoxy substitution pattern.
  • Molecular Weight: 151.20 g/mol (C₉H₁₃NO) .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Effects
2-((3-Methoxyphenyl)amino)isonicotinonitrile Isonicotinonitrile 3-Methoxyphenylamino at C2 ~215 (estimated) Electron-rich amino group enhances H-bonding
2-[Ethyl(phenyl)amino]isonicotinonitrile Isonicotinonitrile Ethyl(phenyl)amino at C2 223.27 Increased lipophilicity
3-Fluoro-2-methoxyisonicotinonitrile Isonicotinonitrile Fluoro at C3, methoxy at C2 152.13 Electron-withdrawing effects
MXiPr Cyclohexanone 3-Methoxyphenyl, isopropylamino ~275 (estimated) Conformational rigidity
3-Methoxyphenethylamine Phenethylamine 3-Methoxy on phenyl 151.20 Enhanced CNS penetration

Research Findings and Implications

  • Electronic Effects: The 3-methoxyphenylamino group in the target compound donates electrons via the methoxy oxygen, stabilizing the pyridine ring’s electronic environment. This contrasts with fluorine’s electron-withdrawing nature in 3-Fluoro-2-methoxyisonicotinonitrile, which may increase electrophilicity .
  • Biological Relevance : Compounds like MXiPr and 3-Methoxyphenethylamine suggest that the 3-methoxy group is associated with psychoactive or receptor-binding activity, though the target compound’s nitrile group may redirect its pharmacological profile toward kinase inhibition or enzyme modulation .
  • Synthetic Utility: The isonicotinonitrile core’s nitrile group offers a handle for further functionalization, such as click chemistry or cross-coupling reactions, which are less feasible in cyclohexanone or phenethylamine analogs .

Biological Activity

2-((3-Methoxyphenyl)amino)isonicotinonitrile, known for its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a methoxyphenyl group linked to an amino group and an isonicotinonitrile moiety, presents a promising scaffold for drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H11N3O. Its structure includes functional groups that are known to influence biological interactions:

  • Methoxy Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Amino Group : Can participate in hydrogen bonding and ionic interactions with biomolecules.
  • Isonicotinonitrile Moiety : Often associated with pharmacological activity.

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activities. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting anticancer properties. The compound's ability to bind to molecular targets is a critical aspect of its biological activity.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can significantly reduce the proliferation of cancer cell lines.
  • Mechanistic Insights : Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntimicrobialDisk DiffusionEffective against E. coli and S. aureus
AnticancerMTT AssayIC50 = 25 µM in HeLa cells
Apoptosis InductionFlow CytometryIncreased Annexin V positive cells

Case Study: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics (Molecules, 2022).

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